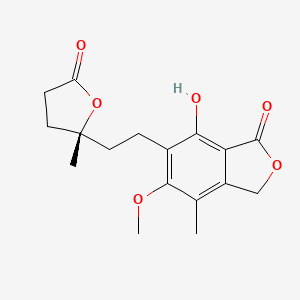

Mycophenolic acid lactone, (R)-

Description

Contextualization as a Mycophenolic Acid-Related Compound in Academic Investigations

Mycophenolic acid and its derivatives are extensively studied for their wide range of biological activities, including immunosuppressive, anticancer, antifungal, and antiviral properties. mostwiedzy.plnih.gov The primary clinical application of MPA is in preventing organ transplant rejection. mostwiedzy.plnih.gov Prodrugs like mycophenolate mofetil (MMF) and mycophenolate sodium (MPS) were developed to improve the bioavailability of MPA. mostwiedzy.plnih.gov

Research Significance of Naturally Occurring Lactone Structures

Lactones, which are cyclic esters, are a diverse and significant class of naturally occurring compounds found in various organisms, including plants, fungi, and bacteria. researchgate.netrsc.orgmdpi.com Their structural diversity, which includes variations in ring size and substitutions, leads to a wide range of biological activities. researchgate.netnih.gov

In the realm of chemical biology, naturally occurring lactones are investigated for numerous potential applications. For example, sesquiterpene lactones, primarily derived from plants, have demonstrated significant anticancer, anti-inflammatory, and antimicrobial properties. nih.govcore.ac.uk The lactone motif is also a common feature in semiochemicals, which are compounds used for chemical communication between organisms. rsc.org The study of these natural lactones provides valuable insights for the design and synthesis of new bioactive molecules.

The lactone ring in mycophenolic acid is a key structural feature. Research into the synthesis of MPA analogues has sometimes involved the elimination or modification of this lactone ring to explore its contribution to the molecule's biological activity. nih.govresearchgate.net

Historical Development of Research on Mycophenolic Acid and its Analogues

The history of mycophenolic acid research spans over a century. It was first discovered in 1893 by the Italian physician Bartolomeo Gosio, who isolated it from the fungus Penicillium brevicompactum and noted its antibacterial properties. wikipedia.orgresearchgate.netmdpi.com This discovery marked the first isolation of a pure, crystalline antibiotic from a fungus. wikipedia.orgresearchgate.net

The compound was later rediscovered and named mycophenolic acid in 1913. mdpi.com Over the years, its various biological activities were uncovered, including antifungal, antiviral, and anticancer properties. researchgate.net In the 1970s, MPA was investigated for treating psoriasis. nih.govmdpi.com A significant breakthrough occurred in the early 1990s with the discovery of its potent immunosuppressive effects, leading to the development of mycophenolate mofetil (MMF). nih.govwikipedia.orgmdpi.com MMF, a prodrug of MPA, was approved by the FDA in 1995 for the prevention of acute rejection in kidney transplantation. wikipedia.orgmdpi.com

The elucidation of the MPA biosynthetic pathway in fungi has been a subject of ongoing research, with the identification of the polyketide synthase gene, mpaC, being a key milestone. nih.govpnas.org This understanding opens avenues for the metabolic engineering of MPA and the production of novel analogues. nih.gov The total synthesis of mycophenolic acid has also been a significant area of chemical research, providing routes to produce the molecule and its derivatives for further study. cdnsciencepub.comresearchgate.net

Properties

CAS No. |

1322681-38-8 |

|---|---|

Molecular Formula |

C17H20O6 |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

7-hydroxy-5-methoxy-4-methyl-6-[2-[(2R)-2-methyl-5-oxooxolan-2-yl]ethyl]-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3/t17-/m1/s1 |

InChI Key |

GNWIDHOJWGSPTK-QGZVFWFLSA-N |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC[C@@]3(CCC(=O)O3)C)O |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of R Mycophenolic Acid Lactone

Fungal Elucidation of Biosynthetic Precursors and Pathways

The journey to understanding the biosynthesis of mycophenolic acid and its lactone derivative begins with the identification of its fundamental building blocks and the genes that orchestrate their assembly. Fungi, particularly from the Penicillium genus, have been instrumental in unraveling this complex process. rsc.orgfrontiersin.orgmdpi.com

Identification of Polyketide Synthases (e.g., MpaC) and Early Intermediates (e.g., 5-Methylorsellinic Acid)

The backbone of mycophenolic acid is a polyketide, a class of compounds synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). nih.govnih.gov In the biosynthesis of MPA, a specific non-reducing PKS, MpaC, has been identified as the key enzyme responsible for the initial step. nih.govnih.govasm.orguniprot.org MpaC catalyzes the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, followed by a methylation step, to produce the first stable intermediate, 5-methylorsellinic acid (5-MOA). nih.govuniprot.orgnih.govbiorxiv.org

The discovery of the mpaC gene was a significant breakthrough, and its deletion in Penicillium brevicompactum resulted in the complete cessation of MPA production, confirming its essential role in the pathway. nih.govnih.gov This finding was pivotal in delineating the MPA biosynthetic gene cluster, a group of genes responsible for the entire synthetic process. nih.govnih.govoup.com

Role of Meroterpenoid Synthesis in Fungal Secondary Metabolism

Mycophenolic acid is classified as a meroterpenoid, a hybrid natural product derived from both polyketide and terpenoid precursors. nih.govrsc.org The polyketide-derived portion, the phthalide (B148349) nucleus originating from 5-MOA, is fused to a terpene-derived side chain. nih.govnih.gov The terpenoid precursor is farnesyl pyrophosphate (FPP), which is synthesized through the conventional mevalonate (B85504) pathway in the fungus. nih.govnih.govbiorxiv.org

The synthesis of meroterpenoids is a common strategy employed by fungi to generate a vast diversity of bioactive molecules. rsc.orgnih.gov This biosynthetic approach allows for the combination of different structural motifs, leading to compounds with a wide range of biological activities, including immunosuppressive, antimicrobial, and antitumor properties. nih.govrsc.orgnih.gov The study of meroterpenoid biosynthesis, therefore, provides valuable insights into the chemical ecology and metabolic potential of fungi. rsc.orgfrontiersin.org

Enzymatic Catalysis in Lactone Ring Formation

The transformation of the linear polyketide chain into the characteristic lactone ring of mycophenolic acid involves a series of elegant enzymatic reactions. These steps are catalyzed by highly specific enzymes encoded within the MPA gene cluster.

Functional Characterization of Fusion Enzymes (e.g., MpaDE) and Their Domains (e.g., Cytochrome P450, Hydrolase)

A key player in the formation of the phthalide ring is the remarkable fusion enzyme, MpaDE. pnas.orgnih.govnih.govresearchgate.netresearchgate.net This bifunctional protein contains two distinct domains: a cytochrome P450 monooxygenase domain (MpaD) and a hydrolase domain (MpaE). nih.govnih.govresearchgate.netresearchgate.netebi.ac.uk The MpaDE enzyme is localized to the endoplasmic reticulum. pnas.orgnih.govuniprot.org

The cytochrome P450 domain, MpaD, is responsible for the hydroxylation of the C-8 methyl group of 5-methylorsellinic acid to form 4,6-dihydroxy-2-(hydroxymethyl)-3-methylbenzoic acid (DHMB). pnas.orgnih.govresearchgate.netuniprot.org This oxidation step is crucial for the subsequent ring closure. nih.gov Following hydroxylation, the hydrolase domain, MpaE, which functions as a lactone synthase, catalyzes the intramolecular cyclization of DHMB to form the phthalide ring of 5,7-dihydroxy-4-methylphthalide (B57823) (DHMP). nih.govnih.govresearchgate.netuniprot.org The fusion of these two enzymatic activities into a single polypeptide chain likely enhances the efficiency of this two-step conversion. nih.govresearchgate.net

Mechanistic Studies of Oxidative Cleavage and Ring Closure Steps

The formation of the lactone ring from 5-MOA is a critical juncture in the MPA biosynthetic pathway. The MpaD-catalyzed hydroxylation is a typical P450-mediated reaction requiring molecular oxygen and NADPH. The subsequent lactonization catalyzed by MpaE is essentially a dehydration reaction, forming the stable five-membered lactone ring. nih.govresearchgate.net

Following the formation of the phthalide core (DHMP), the pathway proceeds with the attachment of the farnesyl side chain by a prenyltransferase, MpaA. uniprot.orgoup.com The subsequent oxidative cleavage of this farnesyl side chain is another critical step, ultimately leading to the heptenoic acid side chain characteristic of mycophenolic acid. This intricate process involves an oxygenase, MpaB, and a series of β-oxidation steps that occur within the peroxisomes. pnas.orgoup.comnih.gov

Stereochemical Control in Biosynthetic Pathways Leading to (R)-Mycophenolic Acid Lactone

The stereochemistry of natural products is often crucial for their biological activity. While the final product, mycophenolic acid, is achiral, the formation of the (R)-mycophenolic acid lactone intermediate introduces a specific stereocenter. ontosight.ai The enzymatic reactions in the biosynthetic pathway are highly stereospecific, ensuring the production of the correct enantiomer.

The precise enzymatic mechanism that dictates the (R)-configuration of the lactone is an area of ongoing investigation. It is hypothesized that the stereochemical outcome is controlled during the oxidative cleavage of the farnesyl side chain and the subsequent cyclization to form the tetrahydrofuran (B95107) ring of the lactone. The enzymes involved in these later steps of the pathway must possess a high degree of stereocontrol to selectively produce the (R)-enantiomer. Further research, including detailed enzymatic assays and structural studies of the responsible enzymes, is needed to fully elucidate the molecular basis of this stereochemical control.

Metabolic Fate of Mycophenolic Acid Lactone and Related Compounds

Mycophenolic acid lactone is a notable compound within the metabolic cascade of mycophenolate mofetil (MMF), a widely used prodrug. ontosight.ai Following administration, MMF is rapidly hydrolyzed by esterases to its pharmacologically active form, mycophenolic acid (MPA). liverpool.ac.uk MPA then undergoes extensive metabolism, primarily through Phase II biotransformation reactions, leading to the formation of various metabolites, including the lactone form. ontosight.ai

The primary metabolic route for MPA is glucuronidation, which occurs mainly in the liver but also to a significant extent in the kidneys and intestines. pharmgkb.orgnih.gov This process is the main mechanism for the detoxification and elimination of MPA. core.ac.uk In addition to the principal glucuronide metabolites, other related compounds are formed, including mycophenolic acid lactone. ontosight.ai The metabolic fate is also influenced by enterohepatic circulation, where a glucuronide metabolite excreted in the bile is deconjugated by gut bacteria back to MPA, which can then be reabsorbed. drugbank.com

The conjugation of MPA with glucuronic acid is the most significant Phase II biotransformation pathway. This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). core.ac.uk Studies have identified that UGT1A9 is the primary enzyme responsible for MPA glucuronidation in the liver and kidneys, with UGT1A8 playing a major role in the intestines. pharmgkb.org Minor contributions also come from UGT1A1, UGT1A7, and UGT1A10. pharmgkb.org

This glucuronidation process results in two main metabolites:

Mycophenolic acid 7-O-glucuronide (MPAG): This is the major metabolite, accounting for the vast majority of MPA elimination. drugbank.com It is pharmacologically inactive and is primarily excreted through the urine. pharmgkb.orgdrugbank.com

Mycophenolic acid acyl-glucuronide (AcMPAG): This is a minor metabolite, but it is noteworthy for being pharmacologically active, with a potency similar to MPA itself. nih.govdrugbank.com

Beyond glucuronidation, another Phase II pathway observed is glucosidation, leading to the formation of a phenolic 7-O-glucoside (MPAGls). nih.gov Research using human kidney microsomes has also identified a putative acyl glucoside of MPA, suggesting that the kidney may play a considerable role in these alternative conjugation pathways. nih.gov

The formation of the phenolic glucoside (MPAGls) was found to be highest in human kidney microsomes, with no detection in intestinal microsomes, highlighting the kidney's role in this specific biotransformation. nih.gov

Further in vitro research using the HT29 human colorectal carcinoma cell line has explored how structural modifications to MPA affect its susceptibility to glucuronidation. nih.gov These studies show that removing or replacing the metabolically vulnerable 7-hydroxyl group can render the compound resistant to metabolism. nih.gov Conversely, modifications to other parts of the molecule, such as the hexenoic side chain, can either increase or markedly inhibit metabolic conversion, which has implications for the design of new MPA analogs with altered metabolic profiles. nih.govresearchgate.net

The table below summarizes key findings from in vitro studies on MPA metabolism.

Table 1: Summary of In Vitro Research Findings on Mycophenolic Acid (MPA) Metabolism

| System Studied | Key Findings | Metabolites Formed | Pharmacological Activity | Reference |

|---|---|---|---|---|

| Human Liver Microsomes (HLM) | High efficiency of AcMPAG formation. | MPAG, AcMPAG | MPAG: Inactive; AcMPAG: Active | nih.gov |

| Human Kidney Microsomes (HKM) | Highest capacity for MPAGls formation; High efficiency of MPAG formation. | MPAG, AcMPAG, MPAGls, Acyl glucoside (putative) | MPAG, MPAGls: Inactive; AcMPAG: Active | nih.gov |

| Human Intestinal Microsomes (HIM) | Lowest glucuronidation efficiency; Greatest interindividual variation. | MPAG, AcMPAG | MPAG: Inactive; AcMPAG: Active | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| (R)-Mycophenolic acid lactone | - |

| Mycophenolic acid | MPA |

| Mycophenolate mofetil | MMF |

| Mycophenolic acid 7-O-glucuronide | MPAG |

| Mycophenolic acid acyl-glucuronide | AcMPAG |

| Mycophenolic acid 7-O-glucoside | MPAGls |

Chemical Synthesis and Derivatization Strategies for R Mycophenolic Acid Lactone and Analogues

Total Synthesis Approaches for the (R)-Enantiomer

The total synthesis of mycophenolic acid and its lactone forms is a complex challenge due to the densely functionalized phthalide (B148349) core and the stereochemistry of the side chain. pg.edu.plresearchgate.net While the natural product is typically produced via fermentation for industrial purposes, chemical synthesis provides the flexibility to create structural analogues that are not accessible through biological methods. pg.edu.plresearchgate.net

The creation of the chiral center in (R)-Mycophenolic acid lactone has spurred the development of various stereoselective reactions. Key strategies often focus on establishing the stereochemistry of the side chain prior to its attachment to the phthalide core or through stereoselective transformations of an existing side chain.

One notable approach involves the Johnson-Claisen rearrangement , which has been utilized to synthesize monocyclic analogues of mycophenolic acid. researchgate.netnih.gov This rearrangement allows for the introduction of the hexenoic acid side chain with control over the (E)-geometry of the double bond and the potential for introducing substituents at the α and β positions. nih.gov Although these initial studies focused on achiral analogues, the principles can be extended to asymmetric variants.

Another critical reaction is the Alder-Rickert reaction , which was a key step in the first total synthesis of mycophenolic acid. pg.edu.pl This reaction constructs the substituted benzene (B151609) ring, which is then further elaborated to form the phthalide system. pg.edu.pl Subsequent modifications to this core structure, including the stereoselective introduction of the side chain, are then required.

To achieve the desired (R)-enantiomer, chemists have employed both chiral auxiliaries and asymmetric catalysis. The use of Evans chiral auxiliaries has been explored for the enantioselective synthesis of diastereomers of α,β-dimethylated mycophenolic acid. researchgate.net This method involves the alkylation of an enolate derived from an oxazolidinone chiral auxiliary, which directs the stereochemical outcome of the reaction. researchgate.net However, 1,3-allylic strain effects can influence the stereoselectivity, favoring the formation of syn products. researchgate.net

Asymmetric catalysis offers a more atom-economical approach. While specific examples for the direct asymmetric synthesis of (R)-Mycophenolic acid lactone are not extensively detailed in the provided results, the general principles of asymmetric synthesis are highly relevant. acs.org For instance, asymmetric hydrogenation or hydroformylation could be envisioned to set the stereocenter on the side chain precursor.

A convergent synthesis approach has also been described, starting from commercially available materials. researchgate.net This often involves the synthesis of two key fragments: the phthalide core and the chiral side chain, which are then coupled. For example, 5,7-dihydroxy-4-methylphthalide (B57823) can be synthesized and then condensed with a pre-synthesized chiral side chain fragment. researchgate.net

| Synthetic Strategy | Key Reactions/Reagents | Outcome |

| Chiral Auxiliary | Evans Oxazolidinones | Enantioselective alkylation to introduce side chain chirality. researchgate.net |

| Convergent Synthesis | Coupling of phthalide and side-chain fragments. | Modular approach allowing for variation in both parts of the molecule. researchgate.netresearchgate.net |

| Stereoselective Rearrangements | Johnson-Claisen Rearrangement | Control of alkene geometry in the side chain. researchgate.netnih.gov |

Synthetic Modification of the Mycophenolic Acid Lactone Core

Modification of the core structure of mycophenolic acid and its lactone is a primary strategy for developing new analogues with potentially improved efficacy, bioavailability, or a different spectrum of biological activity. nih.gov

The phthalide ring system of mycophenolic acid offers several sites for modification. The phenolic hydroxyl group is a key feature for biological activity and is often a target for derivatization. tandfonline.com

Ether and Ester Formation: The phenolic hydroxyl group can be converted into ethers or esters. For example, methylation of the phenol (B47542) has been explored. rsc.org

Replacement of Ring Moieties: Studies have shown that replacing the lactone ring with other cyclic systems or even acyclic substituents often leads to a loss of potency, highlighting the structural importance of the phthalide moiety. researchgate.net

Modification of Substituents: The aromatic methyl and methoxyl groups are also crucial for activity. While the methyl group appears essential, the methoxyl group can be replaced by an ethyl group to yield a compound with increased potency. researchgate.net

Microbial transformations have also been used to modify the phthalide ring, for instance, through hydroxylation at various positions. rsc.orgresearchgate.net

The terpene-derived side chain is another critical component for the biological activity of mycophenolic acid and is a frequent target for synthetic modification. tandfonline.com

Alkene Modifications: The double bond within the side chain can be reduced or functionalized. For example, microbial transformations can lead to the loss of the double bond and subsequent oxidation at C-4'. rsc.org Ozonolysis of the alkene has been used as a degradative tool to determine the structure of the side chain. rsc.org

Carboxylic Acid Derivatization: The terminal carboxylic acid is readily converted into a variety of functional groups, most notably esters and amides. The prodrug mycophenolate mofetil is a morpholinoethyl ester of mycophenolic acid. pg.edu.plgoogle.com Numerous amide derivatives have been synthesized by coupling mycophenolic acid with various amines, including amino acid esters and heterocyclic amines. tandfonline.comresearchgate.net These modifications can significantly impact the compound's properties.

Introduction of Substituents: Alkyl groups can be introduced at the α and β positions of the side chain, which can influence the molecule's interaction with its biological target. researchgate.netnih.gov

| Modification Site | Type of Modification | Example Derivative/Product |

| Phthalide Phenolic OH | Etherification | Mycophenolic acid methyl ether rsc.org |

| Phthalide Ring | Replacement of Lactone | Acyclic analogues (reduced potency) researchgate.net |

| Side Chain Alkene | Reduction/Oxidation | Dihydromycophenolic acid derivatives rsc.org |

| Side Chain Carboxyl | Esterification | Mycophenolate mofetil pg.edu.plgoogle.com |

| Side Chain Carboxyl | Amidation | Mycophenolic acid-amino acid conjugates researchgate.net |

| Side Chain Backbone | Alkylation | α,β-dimethylated mycophenolic acid researchgate.net |

Exploration of Novel Analogues for Structure-Activity Relationship Studies

The synthesis of novel analogues is crucial for understanding the structure-activity relationships (SAR) of mycophenolic acid and its lactone. These studies aim to identify the key structural features required for biological activity and to develop compounds with improved therapeutic profiles. nih.gov

Key findings from SAR studies indicate that the lactone and aromatic moiety, the free phenolic group, the (E)-configuration of the double bond in the side chain, and the carboxylic acid are all important for potent immunosuppressive activity. tandfonline.com Radical structural modifications often lead to a decrease or loss of activity. tandfonline.com

However, subtle modifications have yielded interesting results. For instance, some anilide-type derivatives of mycophenolic acid have shown good bioactivity against both human and protozoal IMPDH. tandfonline.com The synthesis of monocyclic analogues, where the lactone ring is absent, has demonstrated that these compounds are significantly less cytotoxic than mycophenolic acid, reinforcing the importance of the phthalide structure. acs.org

Novel analogues have also been designed for other therapeutic applications. For example, silicon-containing analogues have been synthesized and evaluated for their cytotoxicity against osteosarcoma cell lines, with one triphenylsilyl derivative showing potent activity. acs.org Conjugates of mycophenolic acid with adenosine (B11128) derivatives have also been prepared and assessed as potential immunosuppressants. researchgate.net

The exploration of novel analogues continues to be an active area of research, with the goal of developing new drugs with enhanced efficacy and reduced side effects. researchgate.netnih.gov

Synthesis of Silicon-Containing Derivatives

The introduction of silicon-containing moieties into the mycophenolic acid (MPA) scaffold has been explored as a strategy to enhance its lipophilicity and potentially modulate its biological activity. The synthesis of these derivatives typically involves the silylation of the phenolic hydroxyl group and/or the carboxylic acid group of MPA. acs.org

A common method for preparing silyl (B83357) derivatives of MPA involves reacting MPA with a silyl chloride, such as tert-butyldimethylsilyl (TBS) chloride, tert-butyldiphenylsilyl (TBDPS) chloride, or triisopropylsilyl (TIPS) chloride, in a suitable solvent like dimethylformamide (DMF). This reaction can lead to the formation of derivatives where both the phenolic hydroxyl and the carboxylic acid are silylated. For instance, the reaction of MPA with these silyl chlorides can yield the corresponding disubstituted analogues. acs.org

Selective desilylation can be subsequently performed to obtain derivatives with a silyl group at only one position. For example, treatment of the disilylated products with a mixture of formic acid and water in tetrahydrofuran (B95107) (THF) at a controlled temperature of 0°C can selectively remove the silyl group from the carboxylic acid, yielding compounds with the silyl group attached only to the phenolic oxygen. acs.org This selective approach allows for the generation of a variety of silicon-containing MPA analogues with different substitution patterns. acs.org

The use of bulkier protecting groups like triphenylsilyl (TPS) chloride has also been investigated. These modifications aim to create analogues with increased lipophilicity compared to their carbon-based counterparts. acs.org The synthesis of these silicon-containing compounds is a key step in exploring the structure-activity relationships of MPA derivatives. acs.org

Table 1: Synthesized Silicon-Containing MPA Derivatives

| Compound ID | R¹ | R² | Yield (%) |

|---|---|---|---|

| 2a | TBS | TBS | 98 |

| 2b | TBDPS | TBDPS | 85 |

| 2c | TIPS | TIPS | 59 |

| 3a | H | TBS | 75 |

| 3b | H | TBDPS | 68 |

| 3c | H | TIPS | 39 |

| 2d | TPS | H | - |

Data sourced from a study on the design and synthesis of MPA analogues. acs.org

Development of Amide and Ester Analogues

The derivatization of the carboxylic acid moiety of mycophenolic acid into amides and esters is a widely employed strategy to generate novel analogues. These modifications can influence the compound's physicochemical properties and its interaction with biological targets. mostwiedzy.plresearchgate.net

The synthesis of amide derivatives often involves the use of coupling reagents to facilitate the formation of the amide bond between the carboxylic acid of MPA and an amine. A variety of coupling agents have been successfully utilized, including 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt). mostwiedzy.plresearchgate.net Another effective method employs a uronium-type activating system, such as TBTU/HOBt/DIPEA, or a phosphonic acid anhydride (B1165640) method (T3P/Py). nih.gov These methods have been used to synthesize a range of MPA amides with various amines, including amino acid esters and heterocyclic amines, often in moderate to excellent yields and without the need for protecting the phenolic hydroxyl group. researchgate.netnih.gov

For the synthesis of amino acid analogues, MPA is coupled with amino acid methyl esters. Subsequent hydrolysis of the resulting methyl ester with a base like lithium hydroxide (B78521) in methanol (B129727) can then yield the corresponding MPA-amino acid conjugate with a free carboxylic acid group. mostwiedzy.plresearchgate.net This two-step process allows for the creation of both ester and free acid forms of the amino acid derivatives. mostwiedzy.pl

Esterification of MPA's carboxylic acid can be achieved through various methods. For instance, esterification products can be obtained in high yields by reacting a TBDPS-protected MPA with different alcohols in the presence of coupling agents. acs.org This approach has been used to synthesize analogues with various alcohol moieties, such as N-hydroxyphthalimide, 2-(4-fluorophenyl)ethanol, and 2-(4-methoxyphenyl)ethanol. acs.org The synthesis of monocyclic analogues of MPA has also been accomplished through methods like the Johnson ortho ester Claisen rearrangement, which involves the formation of an ester intermediate. nih.govresearchgate.net

Table 2: Selected Synthesized Amide and Ester Analogues of MPA

| Derivative Type | Coupling/Esterification Method | Reactants |

|---|---|---|

| Amide (Amino Acid Esters) | EDCI/DMAP | MPA, Amino acid methyl esters |

| Amide (Amino Acids) | LiOH/MeOH hydrolysis | MPA-amino acid methyl ester |

| Amide (Heterocyclic) | TBTU/HOBt/DIPEA or T3P/Py | MPA, Heterocyclic amines |

| Ester | EDCI/DMAP | TBDPS-protected MPA, Various alcohols |

Data compiled from studies on MPA analogue synthesis. acs.orgmostwiedzy.plresearchgate.netnih.gov

Molecular Mechanisms of Action and Biological Targets of R Mycophenolic Acid Lactone Analogues

Selective Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) Isoforms

(R)-Mycophenolic acid lactone analogues, much like the parent compound MPA, exert their primary effect through the inhibition of inosine monophosphate dehydrogenase (IMPDH). nih.govpnas.org This enzyme is a critical rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides. researchgate.netnih.gov There are two isoforms of human IMPDH, type 1 (IMPDH1) and type 2 (IMPDH2). bac-lac.gc.ca While IMPDH1 is constitutively expressed in most cell types, IMPDH2 is upregulated in proliferating cells, such as activated lymphocytes and various cancer cells, making it an attractive therapeutic target. researchgate.netnih.govmdpi.com Analogues of mycophenolic acid have demonstrated a preferential inhibition of IMPDH2. nih.govresearchgate.net

Enzyme Kinetic Analysis of IMPDH1 and IMPDH2 Inhibition

Enzyme kinetic studies have quantified the inhibitory potency of mycophenolic acid and its analogues against both IMPDH isoforms. Mycophenolic acid itself is a potent, reversible, and non-competitive inhibitor of IMPDH. researchgate.netresearchgate.net Kinetic analyses consistently show that MPA inhibits IMPDH2 with greater potency than IMPDH1. For instance, MPA exhibits apparent tight-binding inhibition constants (Ki,app) of 0.136 μM for IMPDH1 and 0.046 μM for IMPDH2. acs.org Other studies have reported IC50 values for MPA against IMPDH-I and IMPDH-II as 0.019 μM and 0.012 μM, respectively, yielding a selectivity index of 1.6 in favor of the second isoform. tandfonline.com

The structural modification of mycophenolic acid can influence this inhibitory activity. For example, a triphenylsilyl-MPA analogue (compound 2d) showed significant inhibition of IMPDH2 with a Ki,app of 1.8 μM, though it did not exhibit potent inhibition of IMPDH1. nih.govacs.org Another study on mycophenolic anilides reported a derivative (SH-19) with Ki,app values of 0.13 μM for HsIMPDH2 and 0.042 μM for Cryptosporidium parvum IMPDH. nih.gov

| Compound | Target | Inhibition Value (μM) | Parameter | Source |

|---|---|---|---|---|

| Mycophenolic Acid (MPA) | IMPDH1 | 0.136 | Ki,app | acs.org |

| Mycophenolic Acid (MPA) | IMPDH2 | 0.046 | Ki,app | acs.org |

| Mycophenolic Acid (MPA) | IMPDH-I | 0.019 | IC50 | tandfonline.com |

| Mycophenolic Acid (MPA) | IMPDH-II | 0.012 | IC50 | tandfonline.com |

| Triphenylsilyl-MPA analogue (2d) | IMPDH2 | 1.8 | Ki,app | nih.gov |

| N-(2,3,5-triazoyl)mycophenolic amide 30 | IMPDH-I | 0.105 | IC50 | tandfonline.com |

| N-(2,3,5-triazoyl)mycophenolic amide 30 | IMPDH-II | 0.098 | IC50 | tandfonline.com |

Molecular Basis for Preferential Inhibition of IMPDH2

The selectivity of mycophenolic acid and its analogues for IMPDH2 over IMPDH1 is attributed to subtle differences in the amino acid sequences and resulting conformations of the two isoforms. pnas.org MPA binds to the NAD+ cofactor site, trapping the covalent enzyme-substrate intermediate (E-XMP*). acs.orgnih.gov The structural basis for the five-fold greater susceptibility of IMPDH2 to MPA inhibition lies within the inhibitor binding pocket. bac-lac.gc.ca

Studies on IMPDH from different species have highlighted the importance of specific amino acid residues in determining MPA sensitivity. For example, mutations of residues in the MPA binding site of Tritrichomonas foetus IMPDH significantly altered its sensitivity to the inhibitor. acs.org In human IMPDH, the binding of inhibitors can be influenced by residues in adjacent subunits. For instance, interaction with a tyrosine residue (Tyr358') in an adjacent subunit is crucial for the activity of some selective inhibitors against C. parvum IMPDH; the corresponding residue in human IMPDH is different, which can be exploited for designing isoform-selective inhibitors. nih.gov

A general mechanism for achieving IMPDH2 selectivity involves targeting residues that differ between the two isoforms. One such example, although not involving an MPA analogue, is the natural product sappanone A, which selectively inhibits IMPDH2 by forming a covalent bond with cysteine-140 in the regulatory Bateman domain. pnas.org This cysteine is replaced by a less nucleophilic serine in IMPDH1, thus preventing strong binding. pnas.org This illustrates how targeting non-catalytic, allosteric sites with differing residues can be a key strategy for developing isoform-selective inhibitors. pnas.org

Perturbation of Purine (B94841) Nucleotide Biosynthesis Pathways

The inhibition of IMPDH by (R)-Mycophenolic acid lactone analogues directly disrupts the de novo pathway of purine synthesis, leading to a cascade of downstream effects. nih.gov

Downstream Effects on Guanine Nucleotide Pool Depletion

The primary consequence of IMPDH inhibition is the depletion of the intracellular pool of guanine nucleotides, including guanosine (B1672433) triphosphate (GTP). nih.gov This depletion has been demonstrated in various cell types, including HL60 cells, where treatment with mycophenolic acid led to a substantial decrease in the guanylate pool. nih.gov This reduction in guanine nucleotides has pleiotropic effects on cellular function. It inhibits the synthesis of DNA and RNA, disrupts intracellular signaling, and can lead to the downregulation of oncogenes. nih.govtandfonline.com Furthermore, the depletion of guanine nucleotides has been shown to cause a near-complete reduction in the synthesis of 45S precursor ribosomal RNA (rRNA) and subsequent disruption of the nucleolus. nih.gov This nucleolar stress is a primary event leading to the cytotoxic effects observed with IMPDH inhibitors. nih.gov

Impact on De Novo Purine Synthesis vs. Salvage Pathways

Cells can synthesize purines through two main routes: the de novo pathway, which builds purines from simpler molecules, and the salvage pathway, which recycles pre-formed purine bases. nih.gov Lymphocytes, both T and B cells, are particularly dependent on the de novo pathway for their proliferation and have limited capacity to use the salvage pathway. nih.govyoutube.com This reliance makes them highly susceptible to IMPDH inhibitors like mycophenolic acid. nih.gov In contrast, most other cell types can utilize the salvage pathway to circumvent the block in de novo synthesis, which explains the relatively selective cytostatic effect of MPA on lymphocytes. nih.gov

The selectivity of IMPDH inhibition can be demonstrated by "rescue" experiments. The cytotoxic and anti-proliferative effects of mycophenolic acid can be reversed by the addition of exogenous guanosine or guanine. nih.govnih.gov These purines are converted to guanine nucleotides via the salvage pathway enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT), thereby replenishing the depleted pools. nih.gov Conversely, inhibitors of de novo purine synthesis, such as MPA, have been shown to block embryonic development in mouse models, indicating that salvage pathways alone are insufficient to meet the nucleotide demand during rapid proliferation. nih.gov

Modulation of Cellular Proliferation and Cell Cycle Dynamics In Vitro

By depleting guanine nucleotide pools, (R)-Mycophenolic acid lactone analogues effectively inhibit cellular proliferation and modulate cell cycle progression, particularly in rapidly dividing cells. nih.govnih.gov

The anti-proliferative effects have been documented across various cell types. For instance, silyl-protected analogues of MPA have demonstrated significant cytotoxic activity against several osteosarcoma cancer cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, mycophenolic acid inhibits the proliferation of human fibroblasts and lymphocytes. nih.govnih.gov

The mechanism underlying this anti-proliferative effect involves a halt in the cell cycle. Treatment with mycophenolic acid arrests cells in the G1 phase, preventing their entry into the S phase where DNA replication occurs. nih.govnih.gov This G1/S phase arrest is a common finding in various cell types, including T lymphocytes, gastric cancer cells, and leukemia cells. ashpublications.orgmdpi.comresearchgate.net

The cell cycle arrest is mediated by the modulation of key regulatory proteins. Guanine nucleotide depletion has been shown to inhibit the phosphorylation of the retinoblastoma protein (pRb). nih.gov This is achieved by affecting the expression and activity of cyclin-dependent kinases (CDKs) and their regulatory partners. Specifically, MPA treatment has been found to abrogate the expression of cyclin D3 and prevent the degradation of the CDK inhibitor p27Kip1. nih.gov This leads to the retention of high levels of p27Kip1 bound to CDK2, ultimately blocking the kinase activity required for S phase entry. nih.gov In some cancer cell models, MPA-induced cell cycle arrest and apoptosis are also associated with the upregulation of p53. ashpublications.orgmdpi.com

| Compound | Cell Line | Activity | Value (μM) | Source |

|---|---|---|---|---|

| Triphenylsilyl-MPA analogue (2d) | MNNG/HOS (Osteosarcoma) | IC50 | 2.27 | nih.gov |

| Triphenylsilyl-MPA analogue (2d) | U2OS (Osteosarcoma) | IC50 | 0.64 | nih.gov |

| Triphenylsilyl-MPA analogue (2d) | 143B (Osteosarcoma) | IC50 | 1.56 | researchgate.net |

| Triphenylsilyl-MPA analogue (2d) | SaOS-2 (Osteosarcoma) | IC50 | 0.89 | researchgate.net |

| Mycophenolic Acid (MPA) | MNNG/HOS (Osteosarcoma) | IC50 | 4.00 | nih.gov |

| Mycophenolic Acid (MPA) | U2OS (Osteosarcoma) | IC50 | 0.64 | nih.gov |

Cell Cycle Arrest Analysis (e.g., G1/S Phase Transition)

(R)-Mycophenolic acid lactone analogues, much like MPA, exert a significant influence on the cell cycle, primarily inducing arrest at the G1/S phase transition. drugbank.comnih.govrevespcardiol.org This cytostatic effect is a direct consequence of the depletion of the guanosine nucleotide pool due to IMPDH inhibition. drugbank.compharmgkb.org Guanine nucleotides are essential for the initiation of DNA and RNA synthesis. nih.gov By limiting their availability, these compounds effectively halt the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase, where DNA replication occurs. drugbank.comnih.gov

Studies on various cell lines have demonstrated this cell cycle arrest. For instance, in human T lymphocytic (MOLT-4) and monocytic (THP-1 and U937) cell lines, MPA was shown to inhibit proliferation and arrest the cell cycle in the S phase. nih.gov Similarly, in human colon cancer cells (SW620), MPA treatment led to cell cycle arrest in the G1/S phase. mdpi.com Furthermore, research suggests that MPA may also increase the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which can further contribute to cell cycle arrest in the G0/G1 phase by decreasing the activity of CDKs. nih.gov CDKs are key regulatory proteins that drive the cell cycle forward. nih.gov

| Cell Line | Compound | Effect on Cell Cycle | Key Findings |

| MOLT-4 (T lymphocytic) | Mycophenolic Acid | S phase arrest | Inhibition of proliferation. nih.gov |

| THP-1 (monocytic) | Mycophenolic Acid | S phase arrest | Inhibition of proliferation. nih.gov |

| U937 (monocytic) | Mycophenolic Acid | S phase arrest | Inhibition of proliferation. nih.gov |

| SW620 (colon cancer) | Mycophenolic Acid | G1/S phase arrest | Induction of apoptosis. mdpi.com |

| PC3 (prostate cancer) | CFS-1686 (a quinoline (B57606) derivative) | Intra-S phase arrest | Reduced DNA synthesis. plos.org |

| Human Lymphocytes | Mycophenolic Acid | G1/S interface arrest | Inhibition of lymphocyte proliferation. drugbank.com |

Differential Effects on Lymphoid and Myeloid Cell Lines

A notable characteristic of mycophenolic acid and its analogues is their differential impact on various hematopoietic cell lineages, particularly lymphoid and myeloid cells. Lymphocytes, including T and B cells, are highly dependent on the de novo pathway for purine synthesis for their proliferation. nih.govdrugbank.compharmgkb.org This makes them particularly susceptible to the inhibitory effects of MPA and its analogues on IMPDH. nih.govdrugbank.compharmgkb.org

In contrast, other cell types, including many myeloid lineages, can utilize salvage pathways for purine synthesis, making them less sensitive to IMPDH inhibition. drugbank.com However, studies have shown that MPA can still induce significant effects in myeloid cell lines. For example, in the human monocytic cell lines THP-1 and U937, MPA was found to inhibit proliferation and induce apoptosis. nih.gov Furthermore, MPA has been shown to induce differentiation in monocytic cell lines, a process characterized by changes in cell morphology and the expression of specific markers. nih.gov

Research on novel MPA conjugates has also highlighted these differential effects. For instance, certain MPA-acridine conjugates displayed potent cytotoxic activity against various lymphoid cell lines, including L1210 (mouse leukemia), Molt-4, and Jurkat, as well as activated peripheral blood mononuclear cells (PBMCs). mostwiedzy.pl In some cases, these conjugates were more active than the parent MPA molecule. mostwiedzy.pl Conversely, the human myeloid leukemia cell line HL-60 was found to be more resistant to some of these conjugates. mostwiedzy.pl

Induction of Apoptosis and Cellular Differentiation In Vitro

Mechanisms of Apoptosis Induction and Associated Biochemical Markers

(R)-Mycophenolic acid lactone analogues can trigger programmed cell death, or apoptosis, in various cell types. This is a critical mechanism contributing to their immunosuppressive and potential anti-cancer activities. nih.govacs.org The induction of apoptosis by these compounds is often linked to the depletion of guanosine nucleotides, which can trigger cellular stress pathways. nih.govnih.gov

A key biochemical marker of apoptosis is the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.comnih.gov For example, studies have shown that MPA treatment leads to the cleavage and activation of caspase-3 in islet cells and colon cancer cells. mdpi.comnih.gov The process of apoptosis involves distinct morphological changes, such as cell membrane blebbing, chromatin condensation, and the fragmentation of genomic DNA. medchemexpress.com

The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating the intrinsic, or mitochondrial, pathway of apoptosis. medchemexpress.com Research has indicated that the necrotic signal induced by MPA can overcome apoptosis resistance conferred by the overexpression of anti-apoptotic proteins like Bcl-2. plos.org

| Cell Line | Compound | Apoptotic Markers/Mechanisms |

| MOLT-4 (T lymphocytic) | Mycophenolic Acid | Increased apoptosis, partially reversed by exogenous guanosine. nih.gov |

| THP-1 (monocytic) | Mycophenolic Acid | Increased apoptosis. nih.gov |

| U937 (monocytic) | Mycophenolic Acid | Increased apoptosis. nih.gov |

| HIT-T15 (islet cells) | Mycophenolic Acid | Increased cell death, caspase-3 cleavage. nih.gov |

| SW620 (colon cancer) | Mycophenolic Acid | Apoptosis induction through the caspase-3 pathway, nuclear pyknosis. mdpi.com |

| K562 (leukemia cells) | C2-MAD and C4-MAD (MAD analogues) | Triggered vigorous differentiation. researchgate.net |

Investigation of Differentiation Pathways in Specific Cell Lineages

Beyond apoptosis, (R)-Mycophenolic acid lactone analogues can induce cellular differentiation, particularly in myeloid cell lineages. nih.govresearchgate.net This process involves the maturation of a cell into a more specialized type. In the context of cancer therapy, inducing differentiation can be a strategy to halt the uncontrolled proliferation of malignant cells.

In monocytic cell lines like THP-1 and U937, MPA treatment has been observed to promote terminal differentiation. nih.gov This was evidenced by an increase in cell volume, the number of lysosomes, and a significant accumulation of neutral lipids, primarily triacylglycerols. nih.gov Additionally, a reduction in the number of nuclei containing nucleoli was noted, which is another indicator of monocytic differentiation. nih.gov

Novel analogues of Mycophenolic Adenine Dinucleotide (MAD), which are designed to inhibit IMPDH, have also been shown to be potent inducers of differentiation in the K562 human leukemia cell line. researchgate.net These findings suggest that targeting IMPDH can be an effective strategy to not only inhibit proliferation and induce apoptosis but also to promote the differentiation of certain cancer cells. researchgate.net

Influence on Intracellular Signaling Cascades

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38MAPK, ERK1/2)

The cellular effects of (R)-Mycophenolic acid lactone analogues are also mediated through their influence on key intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govnih.govnih.gov The MAPK family, which includes p38 MAPK and Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), plays a central role in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Studies have shown that MPA can modulate the activation of these pathways. In hamster insulinoma T-T15 (HIT-T15) cells, MPA was found to increase the activation of JNK, ERK, and p38 MAPK, and this effect was dependent on guanosine levels. nih.gov In contrast, in primary rat mesangial cells, MPA was shown to inhibit the activation of p38 MAPK, which in turn suppressed cell proliferation and extracellular matrix synthesis. nih.gov This inhibition of p38 MAPK activation was only partially reversed by exogenous guanosine, suggesting that guanosine depletion is at least partly responsible for this effect. nih.gov

Furthermore, in human monocyte-derived dendritic cells stimulated with lipopolysaccharide (LPS), MPA was found to inhibit the phosphorylation of p38 MAPK. nih.gov Interestingly, in this system, the inhibitory effect of MPA on p38 MAPK was not reversed by exogenous guanosine, suggesting an IMPDH-independent mechanism of action. nih.gov These findings indicate that the modulation of MAPK signaling by MPA and its analogues can be cell-type specific and may occur through both IMPDH-dependent and -independent mechanisms.

| Cell Line/System | Compound | Effect on MAPK Pathway | Outcome |

| HIT-T15 (islet cells) | Mycophenolic Acid | Increased activation of JNK, ERK, and p38 MAPK. nih.gov | Induction of apoptosis. nih.gov |

| Primary Rat Mesangial Cells | Mycophenolic Acid | Inhibition of p38 MAPK activation. nih.gov | Inhibition of proliferation and extracellular matrix synthesis. nih.gov |

| Human Monocyte-Derived Dendritic Cells | Mycophenolic Acid | Inhibition of p38 MAPK phosphorylation. nih.gov | Inhibition of maturation marker expression. nih.gov |

Impact on Cytokine Production and Secretion Profiles

Mycophenolic acid (MPA) and its analogues exert significant immunomodulatory effects by altering the production and secretion of various cytokines. The primary mechanism for this is the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), which leads to the depletion of guanosine nucleotides, preferentially affecting the proliferation of T and B lymphocytes and thereby suppressing antibody formation and cell-mediated immune responses. nih.govwikipedia.orgnih.gov This limitation on the number of cytokine-producing cells is a key aspect of its action. drugbank.com

Identification and Validation of Alternative Molecular Targets

While the primary molecular target of mycophenolic acid is unequivocally IMPDH, recent research has focused on identifying and validating alternative molecular targets for its analogues. nih.govacs.orgresearchgate.net This exploration aims to elucidate additional mechanisms that may contribute to their diverse biological activities, including anticancer and antiviral effects. acs.orgresearchgate.netmostwiedzy.pl These investigations have revealed that certain MPA analogues can interact with key proteins involved in cancer progression and cell cycle regulation, such as receptor tyrosine kinases and cyclin-dependent kinases. nih.govacs.org

Interactions with Receptor Tyrosine Kinases (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Targeting VEGFR-2 is therefore a significant strategy in cancer therapy. nih.govnih.gov Molecular docking studies have been employed to investigate the binding affinity of MPA analogues with the active site of VEGFR-2. nih.govresearchgate.net

For instance, a triphenylsilyl-MPA analogue, compound 2d , demonstrated a high predicted binding affinity for VEGFR-2, with a docking score significantly greater than that of the parent MPA molecule. nih.gov This enhanced binding is attributed to hydrophobic interactions between the triphenylsilyl group and key amino acid residues like Glu885 and Asp1046 within the receptor's active site. nih.gov The parent MPA molecule also forms strong hydrogen bonds with Cys919 and Asp1046 via its lactone carbonyl, phenol (B47542), and carboxylic acid groups. nih.govresearchgate.net These computational studies suggest that specific structural modifications to the MPA scaffold can produce potent inhibitors of VEGFR-2. nih.govacs.orgresearchgate.net

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acids | Interaction Details |

|---|---|---|---|

| Mycophenolic Acid (MPA 1) | -6.60 | Asp1046, Cys919 | Hydrogen bonding via carbonyl of lactone, phenol, and carboxylic acid groups. nih.govresearchgate.net |

| Compound 2d (Triphenylsilyl-MPA) | -9.11 | Asp1046, Glu885, Ala881, Leu1049, Cys1045, Lys868, Val916 | Hydrogen bond with Asp1046 via phenol oxygen; hydrophobic interactions. nih.gov |

| Compound 5c | -6.81 | Asp1046, Leu1049, Arg1027, Val898, Leu1019 | Hydrophobic interactions. nih.gov |

Engagement with Cyclin-Dependent Kinases (e.g., CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their overexpression is common in many human tumors, making them validated targets for cancer therapy. nih.govnih.gov Specifically, Cyclin-Dependent Kinase 2 (CDK2) is essential for the G1/S phase transition and the proliferation of tumor cells. nih.govnih.gov Mycophenolate mofetil (MMF), a prodrug of MPA, has been shown to decrease the expression of cyclins B, D1, D2, and D3, while increasing the expression of the CDK inhibitor p27(kip1), effectively halting cell proliferation. nih.govnih.gov

Molecular docking studies have further explored the direct interaction between MPA analogues and CDK2. The potent triphenylsilyl-MPA analogue 2d was shown to bind effectively within the active site of the CDK2 enzyme. nih.gov The model suggests that the phenol and ester groups of the analogue form two hydrogen bonds with the essential residues Leu83 and Lys89. nih.gov Additionally, the triphenylsilyl group and the aromatic phenol ring extend into a pocket, creating hydrophobic interactions with surrounding amino acids such as Asp86 and His84. nih.gov These interactions underpin the potent cytotoxic activities observed for this compound against cancer cell lines. nih.govacs.orgresearchgate.net

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acids | Interaction Details |

|---|---|---|---|

| Compound 2d (Triphenylsilyl-MPA) | -8.63 | Leu83, Lys89, Asp86, His84 | Hydrogen bonds with Leu83 and Lys89; hydrophobic interactions with Asp86 and His84. nih.gov |

Investigation of Antiviral Mechanisms (e.g., viral protein synthesis, RNA accumulation)

Mycophenolic acid has long been recognized for its broad-spectrum antiviral properties against a variety of viruses. nih.govfrontierspartnerships.orgnih.gov The primary antiviral mechanism is linked to its inhibition of IMPDH, which depletes the intracellular pool of guanosine triphosphate (GTP), a nucleotide essential for viral nucleic acid synthesis. nih.govfrontierspartnerships.orgeur.nl For example, MPA has been shown to inhibit the replication of the dengue virus by preventing the synthesis of viral RNA. nih.gov Similarly, studies on Sindbis virus, an alphavirus, revealed that MPA analogues can suppress the accumulation of viral subgenomic RNA, which is crucial for the production of viral structural proteins. oup.com

Further research has indicated that the antiviral effects are reversible by the addition of guanine or guanosine, confirming the mechanism's dependence on GTP depletion. nih.gov In studies with measles virus, MPA treatment led to a significant reduction in both extracellular virus titers and total virus production. nih.gov Beyond inhibiting RNA synthesis, some MPA analogues are thought to interfere with other stages of the viral life cycle, such as by suppressing the endocytic uptake of viruses into host cells. nih.gov This multifaceted antiviral activity makes MPA and its derivatives promising candidates for further investigation as therapeutic agents against viral infections. researchgate.netmostwiedzy.plfrontierspartnerships.org

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of R Mycophenolic Acid Lactone and Its Analogues

Critical Structural Features for IMPDH Inhibitory Activity

The inhibitory potency of mycophenolic acid and its analogues is intrinsically linked to specific structural motifs that facilitate its interaction with the IMPDH enzyme.

Significance of the Phthalide (B148349) and Lactone Ring System

The phthalide ring system, which includes the lactone ring, is a cornerstone of the molecule's interaction with IMPDH. Molecular docking studies have revealed that the lactone ring of MPA analogues can form crucial hydrogen bonds with amino acid residues within the enzyme's active site. acs.org Specifically, the carbonyl group of the lactone ring has been shown to interact with threonine 333 (Thr333), while the oxygen atom of the lactone can form a hydrogen bond with the backbone NH moiety of glycine (B1666218) 326 (Gly326). acs.org These interactions are considered necessary for efficient inhibition. acs.org

Alterations to this core structure generally lead to a significant loss of potency. nih.govacs.org Replacing the lactone ring with other cyclic moieties, especially larger ones, has been shown to be detrimental to the inhibitory activity. nih.govacs.org Similarly, the substitution of the ring with acyclic components highlights a strong sensitivity to steric bulk, further emphasizing the specific spatial requirements for effective binding. nih.govacs.org Interestingly, some studies have explored replacing the phthalide ring with an indole (B1671886) structure, which can also establish hydrogen bond interactions with Gly326 and Thr333, suggesting it as a potential bioisostere. nih.gov

Importance of the Phenolic Hydroxyl Group and its Hydrogen Bonding Potential

The phenolic hydroxyl group on the phthalide ring is another critical determinant of IMPDH inhibitory activity. nih.govacs.org This group acts as a hydrogen bond donor, and its presence, along with an adjacent hydrogen bond acceptor, is essential for high potency. nih.govacs.org Studies have shown that the phenolic hydroxyl group can interact with key amino acid residues in the active site of the enzyme, such as Thr333. acs.org The ability of this group to form hydrogen bonds is crucial for stabilizing the drug-enzyme complex. nih.gov Modifications that remove or alter this hydroxyl group, such as esterification, often lead to a decrease in inhibitory activity. nih.gov However, some research indicates that deprotection of this phenol (B47542) can lead to better activity profiles compared to their protected counterparts. acs.org

Impact of Side Chain Stereochemistry and Conformation on Biological Activity

The hexenoic acid side chain of mycophenolic acid also plays a significant role in its biological activity. The stereochemistry and conformation of this side chain influence how the molecule fits into the binding pocket of IMPDH. The (E)-configuration of the double bond in the side chain is a noted feature of the natural product. researchgate.netnih.gov

Molecular docking studies have shown that the hexenoic acid tail can adopt a bent conformation, allowing the carboxylate group to form hydrogen bonds with the amide nitrogen and side-chain hydroxyl groups of serine 276 (Ser276). nih.gov This interaction is considered crucial for maintaining antiproliferative activity. mostwiedzy.plresearchgate.net Modifications to this side chain, such as the introduction of different amino acid residues, have shown that the biological activity is dependent on both the substituent and the configuration at the chiral center in the amino acid unit. mostwiedzy.pl For instance, studies on mycophenolic acid derivatives with amino acid modifications revealed that recovering the free carboxylic group increased their activity. researchgate.net

Furthermore, the length and nature of the side chain can have significant effects on inhibitory activity. For example, in studies of triazole analogues, extending the chain length from a bishomoprenyl to a bishomogeranyl length increased cellular activity 50-fold. grafiati.com Changing the olefin stereochemistry to the (Z)-configuration further enhanced potency. grafiati.com

Quantitative Analysis of Substituent Effects on Potency and Selectivity

Quantitative structure-activity relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. For mycophenolic acid analogues, these studies have provided valuable insights into how different substituents affect their potency and selectivity as IMPDH inhibitors.

Correlations between Chemical Structure and Enzyme Inhibition Constants

The inhibitory potency of mycophenolic acid analogues is often quantified by their enzyme inhibition constants (K_i) or their half-maximal inhibitory concentrations (IC₅₀) against IMPDH. Mycophenolic acid itself exhibits potent activity against both IMPDH1 and IMPDH2 isoforms, with reported K_i,app values of 0.136 µM and 0.046 µM, respectively. acs.org

Studies on various analogues have demonstrated a clear correlation between structural modifications and these inhibition constants. For example, hydroxylation or methoxylation of the main phthalide skeleton was found to have minimal effect on IMPDH2 inhibition, with some analogues showing IC₅₀ values comparable to MPA. nih.gov In contrast, esterification of the hexenoic acid tail dramatically decreased IMPDH2 inhibitory activity. nih.gov

The following table presents the IMPDH2 inhibitory activity for a selection of mycophenolic acid analogues:

| Compound | Description | IMPDH2 IC₅₀ (µM) |

| MPA (11) | Mycophenolic Acid | 0.96 ± 0.05 |

| 1 | 8-O-methyl mycophenolic acid | 4.21 ± 0.20 |

| 2 | 3-hydroxy mycophenolic acid | 1.23 ± 0.07 |

| 3 | - | 2.76 ± 0.13 |

| 4 | - | 9.12 ± 0.38 |

| 5 | - | >40 |

| 6 | 2,3-dihydroxypropyl mycophenolate | 19.65 ± 0.89 |

| 7 | 6-[5-(1-carboxy-4-N-carboxylate)-3-methylpent-2-enyl]-7-hydroxy-5-methoxy-4-methylphthalan-1-one | 24.58 ± 1.34 |

| 8 | N-mycophenoyl-L-valine | 30.56 ± 2.19 |

| 9 | N-mycophenoyl-L-phenylalanine | >40 |

| 10 | N-mycophenoyl-L-alanine | >40 |

| Data sourced from nih.gov |

Relationships between Structural Modifications and Cellular Responses (e.g., IC50 values)

The cellular activity of mycophenolic acid analogues, often measured as the half-maximal inhibitory concentration (IC₅₀) in cell proliferation assays, provides a more comprehensive picture of their biological effects, encompassing not only enzyme inhibition but also cell permeability and metabolism.

Numerous studies have synthesized and evaluated MPA derivatives for their cytotoxic or antiproliferative activities against various cell lines. For instance, silicon-containing MPA analogues have been investigated for their cytotoxicity against osteosarcoma cell lines. acs.org Compound 2d (R¹ = TPS, R² = H) in one study exhibited potent activity with IC₅₀ values ranging from 0.64 to 2.27 µM across different osteosarcoma cell lines. acs.org

Another study on conjugates of MPA with nitro-acridine/acridone derivatives found that some conjugates were more active than the parent MPA against certain leukemia cell lines, with IC₅₀ values in the low micromolar to nanomolar range. mostwiedzy.pl For example, conjugate 4c was highly active against the Molt-4 and L1210 cell lines with IC₅₀ values of 0.124 µM and 0.02 µM, respectively. mostwiedzy.pl

The following table summarizes the cytotoxic activity of selected MPA analogues against the Jurkat T-cell line:

| Compound | Description | Jurkat IC₅₀ (µM) |

| MPA | Mycophenolic Acid | 0.44 |

| 4a | MPA-nitroacridine conjugate | 0.22 |

| 4b | MPA-nitroacridine conjugate | 0.26 |

| 4c | MPA-nitroacridine conjugate | 0.12 |

| 4d | MPA-nitroacridine conjugate | 0.23 |

| 4e | MPA-nitroacridine conjugate | 0.17 |

| 5a | MPA-acridone conjugate | <0.0008 |

| 5b | MPA-acridone conjugate | <0.0008 |

| 5c | MPA-acridone conjugate | <0.0008 |

| 5d | MPA-acridone conjugate | <0.0008 |

| 5e | MPA-acridone conjugate | <0.0008 |

| Data sourced from mostwiedzy.pl |

These findings underscore the potential to modulate the biological activity of mycophenolic acid through targeted structural modifications, offering avenues for the development of novel therapeutic agents.

Computational Chemistry and in Silico Investigations of R Mycophenolic Acid Lactone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of mycophenolic acid, might interact with its protein target at the atomic level.

Molecular modeling studies have been performed to investigate the binding affinity of mycophenolic acid analogues with several key protein targets implicated in immunosuppression and cancer therapy. nih.govacs.org These targets include Inosine-5′-monophosphate dehydrogenase (IMPDH), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govacs.org

Docking simulations predict that the main skeleton of MPA derivatives buries deep within the binding pocket of the IMPDH2 enzyme. mdpi.comnih.gov For instance, a triphenylsilyl-MPA analogue was shown to effectively bind to the active sites of IMPDH, VEGFR-2, and CDK2. nih.govacs.org In its interaction with VEGFR-2, the parent MPA compound displayed a binding energy of -6.60 kcal/mol. acs.org The simulations reveal that the core structure, including the lactone ring, is crucial for establishing a stable conformation within the active site of these enzymes. nih.govacs.orgmdpi.comnih.gov

The stability of the ligand-protein complex is determined by a network of interactions, primarily hydrogen bonds and hydrophobic contacts. Docking studies have been instrumental in identifying the specific amino acid residues that are critical for the binding of MPA and its analogues.

For IMPDH , a key target for immunosuppressive activity, several crucial hydrogen bonds are consistently observed. mdpi.comnih.govnih.govtandfonline.com The lactone oxygen atom often forms a hydrogen bond with the amide nitrogen of Glycine (B1666218) 326 (Gly326), while the carbonyl oxygen of the lactone can interact with the hydroxyl group of Threonine 333 (Thr333). mdpi.comnih.govtandfonline.com Furthermore, the carboxylate group of the hexenoic acid tail in MPA forms hydrogen bonds with Serine 276 (Ser276), and the phenolic group interacts with both Thr333 and Glutamine 441 (Gln441). nih.govtandfonline.com

In the case of VEGFR-2 , an important target in angiogenesis, simulations with MPA showed strong hydrogen bonding interactions between the carbonyl of the lactone, the phenol (B47542) group, and the carboxylic acid with residues Cysteine 919 (Cys919) and Aspartic Acid 1046 (Asp1046). acs.org

For CDK2 , a regulator of the cell cycle, a triphenylsilyl-MPA analogue was predicted to form two hydrogen bonds with Leucine 83 (Leu83) and Lysine 89 (Lys89) via its phenol and ester groups. nih.gov Additionally, hydrophobic interactions were observed between the triphenylsilyl group and aromatic phenol with surrounding residues like Aspartic Acid 86 (Asp86) and Histidine 84 (His84). nih.gov

| Target Protein | Ligand/Analogue | Key Interacting Residues | Type of Interaction | Reference |

| IMPDH2 | Mycophenolic Acid (MPA) / Analogues | Gly326, Thr333, Ser276, Gln441 | Hydrogen Bonds | mdpi.comnih.govtandfonline.com |

| VEGFR-2 | Mycophenolic Acid (MPA) | Cys919, Asp1046 | Hydrogen Bonds | acs.org |

| CDK2 | Triphenylsilyl-MPA Analogue | Leu83, Lys89 | Hydrogen Bonds | nih.gov |

| Asp86, His84 | Hydrophobic Contacts | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the protein-ligand complex over time in a simulated physiological environment.

MD simulations have been employed to study mycophenolic acid, demonstrating its ability to form a stable connection with target enzymes. researchgate.net In one such study, simulations showed that MPA maintained flawless dynamics when bound to the severe acute respiratory syndrome coronavirus 2 helicase, indicating a stable interaction throughout the simulation period. researchgate.net This type of analysis is crucial for confirming that the binding mode predicted by docking is maintained and for observing any conformational changes in the protein or ligand that might affect binding.

A critical application of MD simulations is the calculation of binding free energies, which provides a more quantitative estimate of the binding affinity than docking scores alone. nih.gov The Molecular Mechanics Poisson–Boltzmann Surface Area (MM/PBSA) method is a popular approach for these calculations. researchgate.net For the complex of MPA with the SARS-CoV-2 helicase, the MM/PBSA method calculated a strong binding free energy value of −294 kJ mol⁻¹, providing robust evidence for a stable complex. researchgate.net Such calculations are vital for ranking potential drug candidates and prioritizing them for further experimental validation. nih.govnih.gov

De Novo Ligand Design and Virtual Screening for Novel Analogues

Computational approaches are also pivotal in the discovery of entirely new molecules. Virtual screening allows for the rapid testing of large databases of compounds against a target, while de novo design aims to build novel molecules from scratch. nih.govuow.edu.au

A combination of virtual database screening and biochemical assays successfully identified mycophenolic acid as a novel inhibitor of RNA guanylyltransferase (GTase). nih.gov This demonstrates the power of in silico screening to find new applications for existing compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational tool in medicinal chemistry for deciphering the complex interplay between the structural features of a molecule and its biological activity. In the context of (R)-Mycophenolic acid lactone and its analogs, QSAR studies have been instrumental in predicting inhibitory potency and guiding the rational design of novel, more effective derivatives targeting enzymes like inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH).

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to a series of mycophenolic acid derivatives. nih.gov These methods correlate the biological activity of compounds with their 3D molecular properties, including steric and electrostatic fields, providing a quantitative understanding of the structural requirements for activity.

A notable 3D-QSAR study on a dataset of mycophenolic acid analogs targeting IMPDH yielded statistically robust models with significant predictive capabilities. nih.gov The CoMFA model demonstrated a high cross-validated q² value of 0.805 and a non-cross-validated r² of 0.969. nih.gov The CoMSIA model also showed good predictive power with a q² of 0.620 and an r² of 0.935. nih.gov These statistical parameters underscore the reliability and predictive accuracy of the generated models for estimating the inhibitory activity of new mycophenolic acid derivatives.

| QSAR Model | Cross-validated q² | Non-cross-validated r² |

|---|---|---|

| CoMFA | 0.805 | 0.969 |

| CoMSIA | 0.620 | 0.935 |

The insights derived from the contour maps generated by these QSAR models are particularly valuable. These maps highlight specific regions around the molecular scaffold where modifications are likely to enhance or diminish biological activity. For instance, the analysis of CoMFA and CoMSIA contour maps, in conjunction with molecular docking studies, has revealed key structural determinants for potent IMPDH inhibition. nih.gov

Structure-activity relationship studies have further corroborated these findings, emphasizing the critical role of specific functional groups. A phenolic hydroxyl group with an adjacent hydrogen bond acceptor is essential for high potency. nih.govacs.org The aromatic methyl group is also crucial for activity. nih.govacs.org Conversely, the replacement of the lactone ring with larger cyclic moieties or acyclic substituents leads to a significant loss of potency, indicating a strong sensitivity to steric bulk in that region of the molecule. nih.govacs.org These findings from traditional SAR studies align with the predictive insights from 3D-QSAR models, collectively providing a comprehensive framework for the design of novel inhibitors based on the mycophenolic acid scaffold.

Advanced Analytical and Spectroscopic Methodologies for R Mycophenolic Acid Lactone Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of mycophenolic acid and its metabolites, offering unparalleled sensitivity and selectivity. waters.comnih.gov

Method Development for Trace Analysis and Metabolite Profiling

The development of robust LC-MS/MS methods is critical for the trace analysis of (R)-Mycophenolic acid lactone and for profiling its related metabolites. These methods often involve a simple one-step protein precipitation with acetonitrile (B52724) for plasma sample pretreatment. nih.gov Chromatographic separation is typically achieved using reverse-phase columns, such as a Waters BEH HSST3 100 mm2.1 mm1.8 μm column. nih.gov The total runtime for such methods can be as short as 2 to 7 minutes, allowing for high-throughput analysis. waters.comnih.govthermofisher.com

These methods are essential for pharmacokinetic studies, enabling the detailed analysis of drug metabolism and the identification of various metabolites, including the major inactive metabolite, mycophenolic acid glucuronide (MPAG), and the active acyl glucuronide (AcMPAG). nih.govresearchgate.netnih.gov The high sensitivity of LC-MS/MS allows for the processing of smaller plasma volumes, which is particularly advantageous in clinical settings. waters.com Furthermore, the selectivity of MS/MS detection minimizes interference from other compounds present in complex biological samples. waters.com

Table 1: LC-MS/MS Method Parameters for Mycophenolic Acid and its Metabolites

| Parameter | Value | Reference |

| Sample Pretreatment | Protein precipitation with acetonitrile | nih.gov |

| Column | Waters BEH HSST3 100 mm2.1 mm1.8 μm | nih.gov |

| Total Run Time | 2-7 minutes | waters.comnih.govthermofisher.com |

| Lower Limit of Quantification (LLOQ) for MPA | 0.1 mg/L | nih.gov |

| LLOQ for AcMPAG | 0.1 mg/L | nih.gov |

| LLOQ for MPAG | 1 mg/L | nih.gov |

Use of Isotope-Labeled Internal Standards for High-Accuracy Quantification (e.g., d3-Mycophenolic Acid)

For high-accuracy quantification in LC-MS/MS analysis, the use of isotope-labeled internal standards is indispensable. Deuterated mycophenolic acid (d3-Mycophenolic Acid) is commonly employed as an internal standard for the quantification of MPA and its metabolites. nih.govthermofisher.comthermofisher.com The use of an internal standard that closely mimics the analyte's chemical and physical properties helps to correct for variations in sample preparation and instrument response, leading to highly accurate and precise results.

The multiple reaction monitoring (MRM) mode is often used for quantification, with specific transitions monitored for the analyte and the internal standard. For instance, in positive electrospray ionization mode, the transition m/z 321.04→303.02 can be used for MPA, while m/z 324.03→306.04 is used for d3-MPA. nih.gov This approach ensures excellent linearity, accuracy, and precision, with intra- and inter-day precision values typically below 15%. nih.govnih.gov

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS), particularly utilizing instruments like the Orbitrap, plays a crucial role in the precise determination of the molecular formula of mycophenolic acid and its derivatives. thermofisher.comthermofisher.com HRMS provides exact mass measurements with high accuracy, which is fundamental for confirming the elemental composition of a compound. massbank.eumassbank.eu For mycophenolic acid, the exact mass is 320.12598 amu with the molecular formula C₁₇H₂₀O₆. massbank.eu Techniques like LC-ESI-ITFT (Liquid Chromatography-Electrospray Ionization-Ion Trap Time-of-Flight) and LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) provide the high resolution necessary for this level of precision. massbank.eumassbank.eu This capability is invaluable for identifying unknown metabolites and for confirming the identity of known compounds in complex mixtures. dtu.dk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules, including (R)-Mycophenolic acid lactone. omicsonline.org

Application of 1D and 2D NMR Techniques (e.g., 1H NMR, 13C NMR, COSY, HMBC)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to determine the complex structure of mycophenolic acid derivatives. mdpi.comnih.gov

¹H NMR and ¹³C NMR: 1D NMR spectra provide initial information about the chemical environment of protons and carbons in the molecule.

COSY (Correlation Spectroscopy): This 2D technique reveals proton-proton (¹H-¹H) coupling correlations, helping to establish the connectivity of adjacent protons in the molecule's carbon skeleton. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a key 2D experiment that shows correlations between protons and carbons that are separated by two or three bonds. This information is crucial for assembling the complete carbon framework and for placing functional groups. nih.govchemrxiv.orgmdpi.com For instance, HMBC correlations can confirm the position of a methoxy (B1213986) group on the aromatic ring. chemrxiv.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov

Through the combined interpretation of these NMR data, the complete planar structure of novel mycophenolic acid derivatives can be determined. mdpi.comnih.gov

Stereochemical Assignment using Chiral Shift Reagents or Advanced NMR Pulse Sequences

Determining the absolute stereochemistry of chiral molecules like (R)-Mycophenolic acid lactone is a significant challenge. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful solution.

Chiral Shift Reagents: Lanthanide-based chiral shift reagents, such as Eu(fod)₃ and Pr(fod)₃, can be used to differentiate between enantiomers in an NMR spectrum. fiveable.melibretexts.org These reagents form diastereomeric complexes with the chiral analyte, leading to separate signals for the enantiomers. fiveable.me The magnitude of the induced shift is dependent on the distance and orientation of the protons relative to the paramagnetic metal center. fiveable.meresearchgate.net

Advanced NMR Pulse Sequences: In some cases, advanced NMR pulse sequences can be used to determine stereochemistry. For example, the stereochemistry at certain carbon centers in related fungal metabolites has been assessed by NMR after chemical conversion. rsc.org The use of chiral derivatizing agents, which covalently link to the analyte to form diastereomers, is another common strategy to resolve enantiomeric signals in NMR. libretexts.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Characterization